

An In-depth Technical Guide to FV 100-d7: Chemical Structure and Properties

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Compound of Interest

Compound Name: FV 100-d7

Cat. No.: B15600426

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FV 100-d7 is the deuterated analogue of FV-100, a potent and selective orally bioavailable prodrug of the bicyclic nucleoside analogue CF-1743. Developed for the treatment of herpes zoster (shingles), caused by the reactivation of the Varicella-Zoster Virus (VZV), FV-100 and its deuterated form represent a significant advancement in antiviral therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of **FV 100-d7**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

FV 100-d7 is a synthetically modified version of FV-100 where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution is intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.

Chemical Name: L-Valine 5'-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one-d7[1]

Inferred Chemical Structure of **FV 100-d7**:

While a definitive 2D structure of **FV 100-d7** is not widely published, its structure can be inferred from its non-deuterated counterpart, FV-100. The "d7" designation suggests that the seven deuterium atoms are likely located on the pentyl group attached to the phenyl ring, a common site for deuteration to slow down cytochrome P450-mediated metabolism.

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Inferred 2D chemical structure of **FV 100-d7**.

Physicochemical Properties

Quantitative physicochemical data for **FV 100-d7** is not readily available in the public domain. However, data for the parent compound, FV-100, provides a baseline for its expected properties. The introduction of deuterium can slightly alter physical properties such as melting point, boiling point, and solubility.

Property	Value (FV-100)	Value (FV 100-d7)	Reference
Molecular Formula	C27H35N3O6	C27H28D7N3O6	[1][2][3]
Molecular Weight	497.59 g/mol	504.63 g/mol	[1][3]
Appearance	White to off-white solid	Not available	
Melting Point	Not available	Not available	
Boiling Point	Not available	Not available	
Solubility	Not available	Not available	
LogP	Not available	Not available	

Mechanism of Action and Metabolic Pathway

FV-100 is a prodrug that is rapidly and extensively converted in the body to its active metabolite, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).

Metabolic Activation Pathway

The metabolic activation of FV-100 to its active triphosphate form is a critical step for its antiviral efficacy. This multi-step process is initiated by viral enzymes, ensuring selective activity in VZV-infected cells.

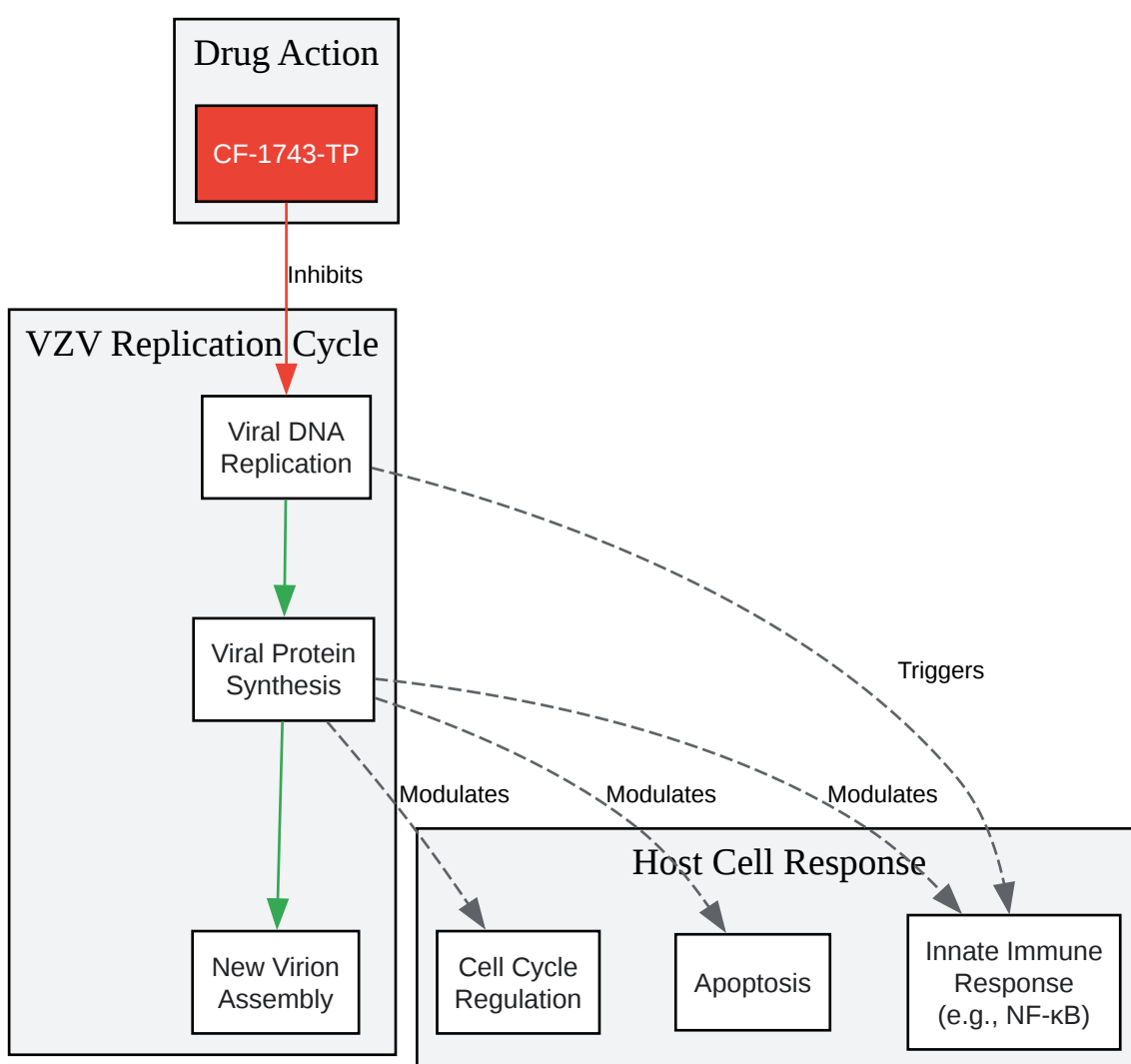


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Metabolic activation pathway of FV-100.

Signaling Pathway of VZV DNA Polymerase Inhibition

The active triphosphate metabolite of CF-1743 acts as a competitive inhibitor of the VZV DNA polymerase.[4] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication. The downstream cellular effects of this inhibition are complex and involve the host's innate immune response to the viral infection. VZV infection is known to manipulate various cellular pathways, including the NF- κ B and apoptosis pathways, to facilitate its replication.[5] Inhibition of viral DNA synthesis by FV-100's active metabolite would be expected to reduce the production of viral components that modulate these pathways, thus allowing for a more effective host immune response.



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Downstream effects of VZV DNA polymerase inhibition.

Experimental Protocols

Synthesis of Deuterated Nucleoside Analogues

The synthesis of deuterated nucleoside analogues like **FV 100-d7** typically involves multi-step chemical synthesis. While a specific protocol for **FV 100-d7** is not publicly available, a general approach can be outlined based on the synthesis of similar compounds. The synthesis would likely start with a deuterated precursor for the pentylphenyl moiety, which is then coupled to the furo[2,3-d]pyrimidine core, followed by the attachment of the deoxyribose sugar and finally the L-valine ester.

General Workflow for Synthesis:



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General synthetic workflow for **FV 100-d7**.

Varicella-Zoster Virus (VZV) Plaque Reduction Assay

The antiviral activity of the active metabolite of **FV 100-d7**, CF-1743, against VZV can be quantified using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.

Detailed Methodology:

- **Cell Culture:** Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are cultured in 6-well plates to form a confluent monolayer.
- **Virus Inoculation:** The cell monolayers are infected with a known titer of cell-free VZV.
- **Compound Treatment:** Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (CF-1743). A no-drug control is also included.

- Incubation: The plates are incubated at 37°C in a CO2 incubator for 3-5 days to allow for plaque formation.
- Plaque Visualization (Immunoperoxidase Staining):
 - The cell monolayers are fixed with a cold acetone-methanol solution.
 - The fixed cells are incubated with a primary antibody specific for a VZV antigen (e.g., gE).
 - After washing, the cells are incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
 - A substrate for HRP (e.g., diaminobenzidine) is added, which produces a colored precipitate in the presence of the enzyme, making the viral plaques visible.
- Plaque Counting and Analysis: The number of plaques in each well is counted, and the 50% effective concentration (EC50) is calculated, which is the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Conclusion

FV 100-d7 holds promise as a therapeutic agent for the treatment of herpes zoster. Its design as a deuterated prodrug aims to optimize the pharmacokinetic properties of the potent antiviral nucleoside analogue, CF-1743. Understanding its chemical structure, mechanism of action, and the experimental methodologies for its evaluation is crucial for its continued development and for the design of future antiviral therapies. This technical guide provides a foundational overview to aid researchers and drug development professionals in their efforts to combat VZV infections.

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